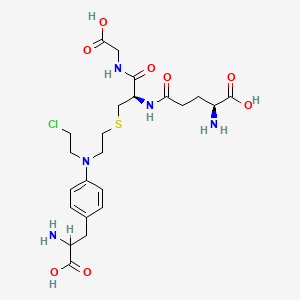
Monochloro-monoglutathionyl melphalan
Description
Monochloro-monoglutathionyl melphalan is a glutathione (GSH) conjugate of melphalan, a bifunctional alkylating agent used in chemotherapy. Melphalan (L-phenylalanine mustard) contains two reactive chloroethyl groups that form DNA cross-links, inducing apoptosis in cancer cells . Its conjugation with glutathione, a tripeptide thiol, occurs via nucleophilic attack on the aziridine intermediate generated during melphalan activation. This reaction produces monoglutathionyl (retaining one chlorine) and bisglutathionyl (losing both chlorines) derivatives, with the former being more stable and pharmacologically relevant . This compound is implicated in drug detoxification pathways, as glutathione conjugation reduces alkylating activity but may contribute to resistance mechanisms in cancer cells .
Properties
CAS No. |
105554-27-6 |
|---|---|
Molecular Formula |
C23H34ClN5O8S |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-amino-2-carboxyethyl)-N-(2-chloroethyl)anilino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H34ClN5O8S/c24-7-8-29(15-3-1-14(2-4-15)11-17(26)23(36)37)9-10-38-13-18(21(33)27-12-20(31)32)28-19(30)6-5-16(25)22(34)35/h1-4,16-18H,5-13,25-26H2,(H,27,33)(H,28,30)(H,31,32)(H,34,35)(H,36,37)/t16-,17?,18-/m0/s1 |
InChI Key |
FVSFUWLXGAPZDK-RGBJRUIASA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Modified Melphalan Derivatives
Carboxyl Group Modifications
Modifications at melphalan’s carboxyl group (e.g., esterification) enhance lipophilicity and cytotoxicity. Key derivatives include:
- Methyl/ethyl esters (EM-MEL, EE-MEL) : These derivatives exhibit 2–3 times higher cytotoxicity than melphalan in leukemia and myeloma cell lines due to improved cellular uptake and sustained DNA damage .
- Morpholine/dipropylene esters (EE-MOR-MEL, EM-DIPR-MEL) : While maintaining cytotoxicity, these modifications introduce steric hindrance, slightly reducing activity compared to EM-MEL/EE-MEL .
Table 1: Cytotoxicity of Carboxyl-Modified Melphalan Derivatives
| Compound | Cell Line | IC50 (nM) | Fold Difference vs. Melphalan |
|---|---|---|---|
| Melphalan | U937 (Leukemia) | 802.4 | 1.0 |
| EM-MEL | U937 | 270.1 | 3.0× lower (more potent) |
| EE-MOR-MEL | RPMI8226 (Myeloma) | 450.2 | 1.8× lower |
| EE-MEL | U937 | 290.5 | 2.8× lower |
Amino Group Modifications
Modifications at the amino group (e.g., morpholine or dipropylene chains) abolish cytotoxicity. For example:
- MOR-MEL and DIPR-MEL: These derivatives show negligible activity across multiple cell lines, highlighting the necessity of a free amino group for alkylating function .
Comparison with Non-Melphalan Alkylating Agents
Nitrogen Mustard (HN2)
- DNA Cross-Linking Kinetics : Melphalan forms cross-links more slowly than HN2 (peak at 12 hours vs. 2 hours) but persists longer (24+ hours vs. complete removal at 24 hours), correlating with prolonged cytotoxicity .
- Resistance Profile : Melphalan resistance is linked to glutathione-mediated detoxification, whereas HN2 resistance is more associated with DNA repair upregulation .
Curcumin Hybrids
- Cytotoxicity : Curcumin-based hybrids (e.g., 3g, 4g) exhibit IC50 values 13–14× lower than melphalan in colorectal and ovarian cancer models, likely due to dual alkylating and anti-inflammatory mechanisms .
Table 2: IC50 Comparison with Curcumin Hybrids
| Compound | Cell Line | IC50 (µM) | Fold Difference vs. Melphalan |
|---|---|---|---|
| Melphalan | HCT116 (Colorectal) | 25.6 | 1.0 |
| 3g | HCT116 | 1.9 | 13.5× lower |
| 4g | OVCAR-3 | 1.8 | 14.2× lower |
Role of Glutathione Conjugation in Resistance
Monochloro-monoglutathionyl Melphalan vs. Parent Drug
- Reversal via GSH Depletion : Depleting glutathione with buthionine sulfoximine (BSO) restores melphalan sensitivity, reducing IC50 by 4× in resistant models .
Table 3: Glutathione’s Impact on Melphalan Efficacy
| Cell Line | GSH Level (nmol/mg) | Melphalan IC50 (µM) | IC50 Post-BSO (µM) |
|---|---|---|---|
| A1847 (Parent) | 15.2 | 8.3 | 7.9 |
| 1847ME (Resistant) | 30.6 | 32.1 | 8.5 |
Key Research Findings and Clinical Implications
- Structural Insights: Carboxyl esters improve melphalan’s pharmacokinetics, while amino modifications are detrimental .
- Resistance Mitigation : Targeting glutathione synthesis (e.g., BSO co-administration) may enhance melphalan efficacy in resistant cancers .
- Hybrid Compounds : Curcumin-melphalan hybrids represent a promising avenue for overcoming resistance and improving potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


